An In-depth Technical Guide to 1-(2-Methoxyethyl)pyrrolidin-3-ol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-(2-Methoxyethyl)pyrrolidin-3-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS Number: 1275134-54-7), a functionalized pyrrolidine of significant interest in medicinal chemistry and drug discovery.[1] The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and its derivatives are integral to the development of novel therapeutics.[2][3] This document outlines plausible synthetic routes, detailed purification and characterization protocols, and explores the potential applications of this compound, particularly as a valuable building block in the synthesis of complex molecular architectures. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide robust and scientifically grounded protocols and analyses.
Introduction: The Significance of the Pyrrolidinol Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of many natural products and synthetic pharmaceuticals.[2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a desirable attribute in modern drug design. The incorporation of a hydroxyl group, as seen in the pyrrolidin-3-ol moiety, provides a key point for further functionalization and introduces a chiral center, which can be crucial for stereospecific interactions with biological targets.[4] The N-substituent, in this case, a 2-methoxyethyl group, can significantly influence the molecule's physicochemical properties, such as polarity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties and Structural Information
A summary of the key physicochemical properties for 1-(2-Methoxyethyl)pyrrolidin-3-ol is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1275134-54-7 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| SMILES | OC1CN(CCOC)CC1 | [1] |
| Predicted LogP | -0.6 | Inferred from similar structures |
| Predicted Boiling Point | ~220-230 °C | Inferred from similar structures |
| Predicted pKa | ~9.5 (for the tertiary amine) | Inferred from similar structures |
Chemical Structure
Caption: 2D structure of 1-(2-Methoxyethyl)pyrrolidin-3-ol.
Synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol
Method 1: Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds.[5][6] This approach involves the reaction of a primary or secondary amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Caption: Workflow for the synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol via reductive amination.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of pyrrolidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add methoxyacetaldehyde (1.1-1.2 eq).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hemiaminal and subsequent iminium ion.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of the aldehyde.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Method 2: Direct N-Alkylation
Direct N-alkylation involves the reaction of the secondary amine of pyrrolidin-3-ol with an alkyl halide in the presence of a base.[7] This is a classical and straightforward method for synthesizing tertiary amines.
Experimental Protocol: Direct N-Alkylation
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Reaction Setup: Dissolve pyrrolidin-3-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (0.2-1.0 M).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.
-
Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Purification and Characterization
Purification
Due to the polar nature of 1-(2-Methoxyethyl)pyrrolidin-3-ol, purification is typically achieved using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol with a small percentage of ammonium hydroxide to prevent streaking), is generally effective.
For large-scale purification, distillation under reduced pressure may be a viable option, similar to methods used for other pyrrolidinol compounds.[8]
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the pyrrolidine ring protons and the N-(2-methoxyethyl) substituent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | m | 1H | CH-OH (C3-H) |
| ~3.6 | t | 2H | N-CH₂-CH₂-O |
| ~3.4 | s | 3H | O-CH₃ |
| ~2.8-3.0 | m | 2H | Pyrrolidine ring protons |
| ~2.5-2.7 | m | 4H | Pyrrolidine ring protons |
| ~1.8-2.1 | m | 2H | Pyrrolidine ring protons |
| ~1.7 | br s | 1H | OH |
¹³C NMR (Carbon Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum in CDCl₃ would show seven distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~71.0 | CH-OH (C3) |
| ~70.5 | N-CH₂-CH₂-O |
| ~60.0 | Pyrrolidine C5 |
| ~59.0 | O-CH₃ |
| ~58.0 | N-CH₂-CH₂-O |
| ~54.0 | Pyrrolidine C2 |
| ~35.0 | Pyrrolidine C4 |
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1120-1080 | Strong | C-O stretch (ether) |
| 1050-1000 | Strong | C-O stretch (secondary alcohol) |
MS (Mass Spectrometry)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 145, although it may be weak. Common fragmentation patterns would involve the loss of the methoxyethyl side chain or cleavage of the pyrrolidine ring.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(2-Methoxyethyl)pyrrolidin-3-ol scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidinol core is found in a variety of biologically active compounds, including antiviral, anticancer, and central nervous system (CNS) active agents.[2][4]
Caption: Potential derivatization pathways and therapeutic applications of 1-(2-Methoxyethyl)pyrrolidin-3-ol.
The hydroxyl group at the 3-position can serve as a handle for introducing a wide range of substituents through esterification, etherification, or Mitsunobu reactions. The tertiary amine can act as a basic center, which is often important for interactions with biological targets and for favorable pharmacokinetic properties. The methoxyethyl group can enhance solubility and may participate in hydrogen bonding interactions.
Safety and Handling
While specific toxicity data for 1-(2-Methoxyethyl)pyrrolidin-3-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related pyrrolidine derivatives, it may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-(2-Methoxyethyl)pyrrolidin-3-ol is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This technical guide has provided a detailed, albeit predictive, overview of its synthesis, purification, and characterization. The proposed protocols, based on well-established chemical principles and data from analogous compounds, offer a solid foundation for researchers and drug development professionals to incorporate this versatile scaffold into their research programs. Further experimental validation of the data presented herein will be crucial for fully elucidating the properties and potential of this promising molecule.
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